1-Phenyl-1-cyclohexene
Overview
Description
1-Phenyl-1-cyclohexene is an organic compound with the molecular formula C₁₂H₁₄. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethyl acetate . This compound is also known by other names such as benzene, 1-cyclohexen-1-yl- and phenylcyclohex-1-ene .
Mechanism of Action
Target of Action
1-Phenyl-1-cyclohexene is a type of organic compound known as aralkylamines The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that cyclohexene compounds can undergo reactions such as electrophilic addition . In the case of this compound, it may interact with its targets through similar chemical reactions.
Biochemical Pathways
One study suggests that the major routes of metabolism for similar compounds are allylic hydroxylation, oxidation of the allylic alcohol, and epoxidation-hydrolysis .
Pharmacokinetics
It’s known that the compound has a molecular weight of 15824 , and a density of 0.994 g/mL at 25 °C (lit.) . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
One study suggests that the metabolism of similar compounds can lead to the formation of various metabolites .
Preparation Methods
1-Phenyl-1-cyclohexene can be synthesized through various methods. One common synthetic route involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by dehydration of the resulting alcohol . The reaction conditions typically involve the use of anhydrous ether as a solvent and a temperature range of 0-5°C for the initial reaction, followed by heating to reflux for the dehydration step .
Industrial production methods may involve the catalytic hydrogenation of phenylcyclohexane under controlled conditions to produce this compound .
Chemical Reactions Analysis
1-Phenyl-1-cyclohexene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-phenyl-1-cyclohexen-3-one and 1-phenyl-1-cyclohexen-3-ol. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield phenylcyclohexane. Hydrogen gas in the presence of a palladium catalyst is often used for this reaction.
Scientific Research Applications
1-Phenyl-1-cyclohexene has several applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-1-cyclohexene can be compared with other similar compounds such as:
Phenylcyclohexane: Unlike this compound, phenylcyclohexane does not have a double bond in the cyclohexane ring, making it less reactive in certain chemical reactions.
1-Methyl-1-cyclohexene: This compound has a methyl group instead of a phenyl group, leading to different chemical properties and reactivity.
1,3-Cyclohexadiene: This compound has two double bonds in the cyclohexane ring, making it more reactive in diene reactions.
This compound is unique due to its combination of an aromatic ring and a cyclohexene ring, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
cyclohexen-1-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMSFBRREKZZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870771 | |
Record name | 1-Phenyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-98-2, 31017-40-0, 71340-36-8 | |
Record name | 1-Phenylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclohex-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, cyclohexenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031017400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1-Phenylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071340368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1-cyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-1-cyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Phenyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexen-1-ylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLCYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM437BQ1OF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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